O-Desmethylcarvedilol
Übersicht
Beschreibung
O-Desmethylcarvedilol is a chemical compound . It is a member of carbazoles .
Synthesis Analysis
Carvedilol, the parent drug of this compound, has been synthesized through various methods. One such method involves the preparation of carvedilol by a novel design of synthesis which has improved the yield. An optimized synthesis by screening different solvents and bases was proposed .
Molecular Structure Analysis
The molecular formula of this compound is C23H24N2O4 .
Chemical Reactions Analysis
Carvedilol, the parent drug of this compound, undergoes various chemical reactions in the body. Inhibitory study indicated the partial involvement of CYP2D6, CYP1A2, and CYP2E1 in the production of O-desmethyl carvedilol .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Kardiovaskuläre Pharmakologie und Bluthochdruck
ODMC, wie seine Muttersubstanz Carvedilol, zeigt Beta-adrenerge Blockadeaktivität. Es wirkt als nicht-selektiver Beta-adrenerger Antagonist, was es zur Behandlung von Bluthochdruck und Herzerkrankungen nützlich macht. Seine duale Wirkung – sowohl Beta-Blockade als auch periphere Vasodilatation durch Alpha-1-adrenerge Blockade – trägt zu seiner antihypertensiven Wirkung bei .
Antivirales Potenzial gegen SARS-CoV-2
Neuere Forschungsergebnisse haben das Potenzial von Carvedilol und seinen Metaboliten zur Bekämpfung von SARS-CoV-2-Infektionen untersucht. Carvedilol hat in klinischen Beobachtungen und grundlegenden Studien einen Einfluss auf die SARS-CoV-2-Infektion gezeigt. Obwohl weitere Untersuchungen erforderlich sind, deuten rechnerische Ansätze darauf hin, dass die Wiederverwendung von Carvedilol eine Strategie zur Bekämpfung von COVID-19 sein könnte .
Cytochrom-P450-Enzym-Wechselwirkungen
Das Verständnis der Rolle von Cytochrom-P450- (CYP-) Enzymen beim Arzneimittelstoffwechsel ist entscheidend. ODMC unterliegt einem CYP-vermittelten Stoffwechsel, insbesondere durch CYP2C9. Genetische Polymorphismen in CYP2C9 können den ODMC-Stoffwechsel erheblich verändern. Die Untersuchung dieser Wechselwirkungen trägt dazu bei, die Arzneimitteldosierung zu optimieren und die therapeutischen Ergebnisse zu verbessern .
Pharmakokinetik und Arzneimittelwechselwirkungen
Studien haben die Pharmakokinetik von ODMC untersucht, einschließlich seiner Clearance, Halbwertszeit und Bioverfügbarkeit. Darüber hinaus wurden die möglichen Wechselwirkungen von ODMC mit anderen Arzneimitteln – insbesondere solchen, die durch CYP2C9 metabolisiert werden – untersucht. Ärzte berücksichtigen diese Faktoren bei der Verschreibung von Carvedilol oder der Beurteilung seines Sicherheitsprofils .
Neuroprotektive Effekte
Neue Erkenntnisse deuten darauf hin, dass ODMC neuroprotektive Eigenschaften haben könnte. Es moduliert die Neurotransmitterfreisetzung und kann Vorteile bei neurodegenerativen Erkrankungen bieten. Es sind jedoch weitere Untersuchungen erforderlich, um seine Mechanismen und klinische Relevanz zu klären .
Metabolomics und Biomarker-Entdeckung
Forscher haben ODMC als potenziellen Biomarker in verschiedenen Kontexten untersucht. Sein Vorhandensein in biologischen Proben (z. B. Urin) kann Einblicke in den Arzneimittelstoffwechsel, die Patientengehorsam und das Krankheitsverlauf geben. Metabolomikstudien zielen darauf ab, ODMC-bezogene Biomarker für diagnostische oder prognostische Zwecke zu identifizieren .
Wirkmechanismus
Target of Action
O-Desmethylcarvedilol is an active metabolite of carvedilol, a non-selective beta-adrenergic antagonist . It is primarily catalyzed by the enzyme CYP2C9 . It only has minor beta-blocking action and no activity with the alpha1 adrenergic receptors .
Mode of Action
This compound interacts with its targets, primarily the enzyme CYP2C9, to exert its effects . Despite the predominant role of CYP2C9, this compound plasma concentrations are detectable in CYP2C9 poor metabolizer individuals who lack any CYP2C9 activity . This suggests that other cytochrome P450 enzymes can be involved in the this compound production .
Biochemical Pathways
The main pathways of carvedilol metabolism include oxidation (ring & side chain), demethylation, and glucuronidation . Demethylation of carvedilol results in the formation of this compound . In-vitro experiments implicate the partial involvement of CYP2D6, CYP1A2, and CYP2E1 in the formation of this compound in human liver microsomes .
Pharmacokinetics
Carvedilol is a highly lipophilic drug which is rapidly absorbed from the GI tract . It undergoes stereoselective first-pass metabolism with a preference for R-carvedilol . Both enantiomers are hepatically metabolized with less than 1% of the dose excreted in the urine as the parent drug .
Result of Action
The result of this compound’s action is primarily the minor beta-blocking effect . This effect is due to its interaction with the enzyme CYP2C9 .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of other cytochrome P450 enzymes can contribute to the production of this compound . Additionally, genetic polymorphisms in CYP2C9 can affect the metabolism of carvedilol and the formation of this compound .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c26-16(14-24-12-13-28-21-10-4-3-9-20(21)27)15-29-22-11-5-8-19-23(22)17-6-1-2-7-18(17)25-19/h1-11,16,24-27H,12-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUKPPPYYOKVQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60993727 | |
Record name | 2-[2-({3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60993727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72956-44-6 | |
Record name | Desmethylcarvedilol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072956446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[2-({3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60993727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-DESMETHYLCARVEDILOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0HIU4LI95 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is O-Desmethylcarvedilol formed in the body, and which enzymes are primarily involved?
A1: this compound (DMC) is generated through the metabolic process of O-demethylation of carvedilol within the body. Research suggests that the cytochrome P450 enzyme CYP2C11 plays a major role in this metabolic pathway. This conclusion stems from observations of sex differences in DMC formation in rats, with no significant strain differences. Additionally, the use of anti-CYP2C11 antibodies significantly inhibited the demethylation process. []
Q2: Does the formation of this compound differ between healthy individuals and those with type 2 diabetes?
A2: Interestingly, research indicates that the pharmacokinetics of this compound enantiomers differ between healthy individuals and patients with type 2 diabetes mellitus. Specifically, the area under the curve (AUC) values, representing the total exposure to the drug over time, were found to be lower for both (R)-(+)-DMC and (S)-(–)-DMC in type 2 diabetes patients compared to healthy volunteers. [] This suggests an altered metabolic profile in the context of diabetes, potentially influencing the drug's overall efficacy and requiring further investigation.
Q3: Can you elaborate on the significance of observing both (R)-(+)- and (S)-(–)- enantiomers of this compound?
A3: Carvedilol, the parent drug of this compound, exists as a racemic mixture, meaning it comprises two mirror-image forms (enantiomers) with potentially different pharmacological activities. The research highlights that this difference in activity extends to the metabolites as well. Specifically, the plasma concentrations of (R)-(+)-carvedilol, (R)-(+)-DMC, and (R)-(+)-OHC (another metabolite, hydroxyphenylcarvedilol) were consistently higher than their corresponding (S)-(–) enantiomers across all studied groups. [] This finding underscores the importance of considering stereoselectivity in drug metabolism and its potential influence on therapeutic outcomes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.